1,4-Dideoxy-1,4-imino-D-ribitol
Overview
Description
1,4-Dideoxy-1,4-imino-D-ribitol is a naturally occurring pyrrolidine alkaloid. It is found in plants such as Arachniodes standishii and Angylocalyx boutiqueanus . This compound is known for its potent inhibitory properties against various enzymes, making it a valuable molecule in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dideoxy-1,4-imino-D-ribitol can be synthesized from D-ribose through a series of chemical reactions. One common method involves the base-promoted hydrolysis of a chlorinated D-ribonolactone derivative, followed by inversion of configuration at the C-4 position . Another method includes the use of N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol, synthesized efficiently and stereoselectively from D-mannose .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dideoxy-1,4-imino-D-ribitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also known to form derivatives through N-substitution .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include chlorinated D-ribonolactone derivatives, bases for hydrolysis, and various nucleophiles for N-substitution .
Major Products
The major products formed from these reactions include various N-substituted derivatives of this compound, which have been shown to possess significant inhibitory properties against enzymes such as α-mannosidase .
Scientific Research Applications
1,4-Dideoxy-1,4-imino-D-ribitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various derivatives with potential inhibitory properties.
Biology: It acts as a potent inhibitor of enzymes such as glycogen phosphorylase and α-glucosidase, making it useful in studies related to glycogen metabolism
Industry: It can be used in the development of enzyme inhibitors for various industrial applications.
Mechanism of Action
1,4-Dideoxy-1,4-imino-D-ribitol exerts its effects by selectively inhibiting the catalytic activity of key enzymes involved in glycogen metabolism, such as glycogen phosphorylase and α-glucosidase . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site .
Comparison with Similar Compounds
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol: Another pyrrolidine alkaloid with similar inhibitory properties.
1,4-Dideoxy-1,4-imino-D-mannitol: A compound with a similar structure and inhibitory properties.
N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol: These derivatives have been synthesized efficiently and possess significant enzyme inhibitory properties.
Uniqueness
1,4-Dideoxy-1,4-imino-D-ribitol is unique due to its specific inhibitory properties against glycogen phosphorylase and α-glucosidase, making it a valuable compound for research in glycogen metabolism and potential therapeutic applications .
Properties
CAS No. |
105990-41-8 |
---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5-/m1/s1 |
InChI Key |
OQEBIHBLFRADNM-MROZADKFSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1)CO)O)O |
SMILES |
C1C(C(C(N1)CO)O)O |
Canonical SMILES |
C1C(C(C(N1)CO)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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